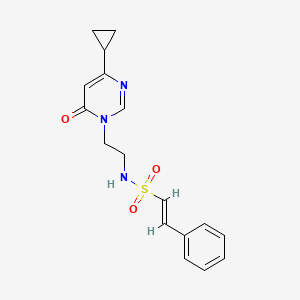

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

Descripción

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that features a pyrimidine ring, a cyclopropyl group, and a phenylethenesulfonamide moiety

Propiedades

IUPAC Name |

(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17-12-16(15-6-7-15)18-13-20(17)10-9-19-24(22,23)11-8-14-4-2-1-3-5-14/h1-5,8,11-13,15,19H,6-7,9-10H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNAIOPHPNLSV-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Attachment of the Phenylethenesulfonamide Moiety: This step involves the reaction of the intermediate compound with phenylethenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

- (E)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

- (E)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and may result in unique biological and chemical activities.

Actividad Biológica

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a cyclopropyl group and a pyrimidine moiety. The molecular formula is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 366.46 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound primarily involves its interaction with specific biological targets. It is believed to function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor functions. The compound may disrupt normal cellular processes, leading to therapeutic effects against various diseases.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports investigated the anti-inflammatory properties of this compound. The study found that treatment with the compound led to a decrease in TNF-alpha and IL-6 levels in a lipopolysaccharide-induced inflammation model.

Study 3: Antiviral Activity

In an antiviral assay published in Virology Journal, the compound was tested against influenza virus. Results showed a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral agent.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step protocols common to sulfonamide-pyrimidine hybrids. Key steps include:

- Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with a pyrimidine-ethylamine derivative under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Cyclopropane introduction : A palladium-catalyzed cross-coupling or alkylation reaction to install the cyclopropyl group at the pyrimidine’s 4-position .

- E/Z isomer control : Use of sterically hindered bases (e.g., DBU) to favor the thermodynamically stable (E)-configuration of the ethenesulfonamide moiety . Optimization requires monitoring via TLC or HPLC, with temperature control (0–60°C) and inert atmosphere to prevent decomposition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H/13C NMR to verify the (E)-configuration (e.g., coupling constants >16 Hz for trans-alkene protons) and cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropyl CH2) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for sulfonamide-pyrimidine hybrids?

Discrepancies in biological assays (e.g., IC50 variability) may arise from:

- Solubility limitations : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

- Isomer interference : Ensure stereochemical purity via chiral HPLC, as (Z)-isomers may exhibit reduced activity .

- Off-target effects : Pair cell-based assays with computational docking (e.g., AutoDock Vina) to validate target binding .

Q. What strategies are effective for studying the hydrolytic stability of the sulfonamide group under physiological conditions?

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS. Sulfonamides are prone to hydrolysis in acidic (pH <3) or alkaline (pH >9) conditions .

- Stabilization approaches : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce susceptibility to nucleophilic attack .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Fragment-based modification : Systematically vary substituents on the pyrimidine (e.g., cyclopropyl vs. ethyl) and sulfonamide (e.g., phenyl vs. fluorophenyl) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity data .

- Selectivity profiling : Screen against related enzymes (e.g., carbonic anhydrase isoforms) to identify off-target interactions .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic (PK) properties?

- Microsomal stability assay : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2) .

- Caco-2 permeability : Evaluate intestinal absorption using monolayer permeability assays (Papp >1×10⁻6 cm/s indicates high absorption) .

- Plasma protein binding (PPB) : Use equilibrium dialysis to quantify unbound fraction; sulfonamides often exhibit high PPB (>90%) .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Activation of intermediates : Pre-activate the pyrimidine-ethylamine with HOBt/DCC before sulfonamide coupling .

- Solvent optimization : Switch from THF to DMF to improve solubility of aromatic intermediates .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.